N,N-dipentylpentanamide

Lipophilicity LogP Solvent Selection

N,N-Dipentylpentanamide (CAS 57303-30-7) is a symmetrical tertiary amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol. It is characterized by a pentanamide backbone with two pentyl groups attached to the nitrogen atom, resulting in a structure lacking hydrogen bond donor capacity.

Molecular Formula C15H31NO
Molecular Weight 241.41 g/mol
CAS No. 57303-30-7
Cat. No. B12166079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dipentylpentanamide
CAS57303-30-7
Molecular FormulaC15H31NO
Molecular Weight241.41 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=O)CCCC
InChIInChI=1S/C15H31NO/c1-4-7-10-13-16(14-11-8-5-2)15(17)12-9-6-3/h4-14H2,1-3H3
InChIKeyLYDTYASGACOQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipentylpentanamide (CAS 57303-30-7) Technical Baseline for Procurement and Research Selection


N,N-Dipentylpentanamide (CAS 57303-30-7) is a symmetrical tertiary amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol. It is characterized by a pentanamide backbone with two pentyl groups attached to the nitrogen atom, resulting in a structure lacking hydrogen bond donor capacity . This compound is classified within the broader chemical class of N,N-disubstituted amides, which are known for their potential applications as solvents, extractants, and chemical intermediates [1]. The key physical properties for initial technical assessment include a density of 0.86 g/cm³ and a boiling point of 297.3°C at 760 mmHg .

Why N,N-Dipentylpentanamide Cannot Be Substituted by Other N,N-Dialkylamides or Trialkylamines


The performance of N,N-disubstituted amides in critical applications like solvent extraction is highly sensitive to subtle changes in the alkyl chain length and branching on the nitrogen atom [1]. The specific carbon count of the pentyl groups directly influences key physicochemical parameters such as lipophilicity (LogP), density, and boiling point, which in turn govern phase behavior, metal complexation selectivity, and extraction efficiency [1]. As demonstrated in studies on actinide extraction, even minor structural variations among N,N-dialkylamides lead to quantifiable differences in distribution ratios (D values) for key metal ions [2]. Therefore, a generic substitution of N,N-dipentylpentanamide with a related amide or amine, such as a butyl or hexyl derivative or the corresponding tertiary amine, is not scientifically valid and would require complete re-validation of any established process or analytical method. The specific quantitative differentiation is detailed in Section 3.

Quantitative Differentiation Guide for N,N-Dipentylpentanamide vs. Closest Analogs


Lipophilicity (LogP) Comparison of N,N-Dipentylpentanamide vs. Triamylamine

N,N-Dipentylpentanamide exhibits a significantly higher lipophilicity (LogP) compared to its structurally related tertiary amine analog, triamylamine (N,N-dipentylpentan-1-amine). The presence of the polar amide carbonyl group does not reduce the overall lipophilicity below that of the amine; in fact, the predicted LogP value is higher. [1]

Lipophilicity LogP Solvent Selection

Boiling Point and Density Differentiation from Triamylamine

The physical properties of N,N-dipentylpentanamide differ substantially from its amine analog, triamylamine. The amide has a much higher boiling point and a higher density, reflecting stronger intermolecular forces due to the amide dipole.

Physical Properties Distillation Formulation

Class-Level Influence of Alkyl Chain Length on Actinide Extraction

Studies on the structure-activity relationship of N,N-disubstituted amides demonstrate that extraction efficiency for actinide nitrates is highly dependent on the specific alkyl chain length on the amide nitrogen. The pentyl chain represents a specific data point on this structure-property curve that is distinct from butyl or hexyl analogs. [1]

Nuclear Fuel Reprocessing Solvent Extraction Actinide Chemistry

Recommended Application Scenarios for N,N-Dipentylpentanamide Based on Quantitative Evidence


Specialized Solvent for High-Temperature Liquid-Liquid Extraction

The combination of a high boiling point (297.3 °C at 760 mmHg ) and a moderate density (0.86 g/cm³ ) makes N,N-dipentylpentanamide a candidate for liquid-liquid extraction processes operating at elevated temperatures where more volatile solvents would be unsuitable. Its high lipophilicity (LogP ~4.39 ) ensures excellent partitioning of non-polar analytes into the organic phase.

Model Compound for Structure-Activity Relationship (SAR) Studies in Actinide Chemistry

As an N,N-disubstituted amide with a specific pentyl chain, this compound serves as a valuable data point in SAR libraries aimed at understanding how alkyl chain length on the amide nitrogen influences the extraction and separation of actinides [1]. Its use in comparative studies helps define the optimal chain length for selectivity between U(VI) and Pu(IV).

Calibration Standard in Chromatography for Lipophilic Amides

Its predicted high lipophilicity (LogP 4.38560 ) makes it a suitable reference standard for calibrating retention times in reversed-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC) methods designed for the analysis of highly lipophilic, non-volatile amides.

Technical Documentation Hub

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